An In-depth Technical Guide to N,N-Dimethylformamide dipropyl acetal
An In-depth Technical Guide to N,N-Dimethylformamide dipropyl acetal
This guide provides a comprehensive overview of N,N-Dimethylformamide dipropyl acetal (DMF-DPA), a versatile and highly reactive reagent in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the core properties, applications, and handling protocols of DMF-DPA, grounding theoretical knowledge in practical, field-proven insights.
Introduction and Core Concepts
N,N-Dimethylformamide dipropyl acetal is an acetal derivative of the common solvent N,N-Dimethylformamide (DMF).[1] While DMF is a ubiquitous polar aprotic solvent, its acetals are powerful reagents in their own right.[2] The unique structure of DMF-DPA, featuring a dimethylamino group and two propoxy groups attached to a single carbon, imparts a dual reactivity profile. It can act as both a powerful alkylating/formylating agent and a dehydrating agent.[3] This dual-functionality makes it an indispensable tool for the synthesis of complex molecules, particularly in the pharmaceutical, agrochemical, and specialty chemical industries.[1][4]
From a mechanistic standpoint, the reactivity of DMF acetals stems from the generation of a highly electrophilic aza-oxo-stabilized carbenium ion upon the loss of an alkoxide. This intermediate readily reacts with a wide range of nucleophiles. This guide will explore the practical implications of this reactivity, offering insights into why specific experimental choices are made to leverage the unique properties of this reagent.
Chemical Structure
The structural representation of N,N-Dimethylformamide dipropyl acetal is fundamental to understanding its function.
Figure 1: Chemical Structure of N,N-Dimethylformamide dipropyl acetal.
Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in experimental design. DMF-DPA is a clear, colorless to light yellow liquid.[1] Key properties are summarized below.
Table 1: Physicochemical Properties of N,N-Dimethylformamide dipropyl acetal
| Property | Value | Source |
| CAS Number | 6006-65-1 | [1][4] |
| Molecular Formula | C₉H₂₁NO₂ | [1][5] |
| Molecular Weight | 175.27 g/mol | [1][5] |
| Appearance | Clear colorless to light yellow liquid | [1] |
| Density | 0.854 g/mL at 25 °C | [1] |
| Boiling Point | 67 - 68 °C at 14 mmHg | [1][4] |
| Refractive Index (n20/D) | 1.406 - 1.409 | [1][4] |
| Flash Point | 46 °C (115 °F) | [4] |
| Solubility | Hydrolyzes with water | [4] |
| Synonyms | 1,1-Dipropoxytrimethylamine, 1,1-Dipropoxy-N,N-dimethylmethylamine | [1] |
Spectroscopic Data
Spectroscopic analysis is critical for reaction monitoring and product confirmation. The following data provides a reference for identifying DMF-DPA.
Table 2: NMR Spectroscopic Data for N,N-Dimethylformamide dipropyl acetal (in CDCl₃)
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H NMR | 4.50 | CH (acetal) |
| 3.49, 3.43 | O-CH₂ (propoxy) | |
| 2.30 | N-(CH₃)₂ | |
| 1.59 | CH₂ (middle of propyl) | |
| 0.95 | CH₃ (terminal of propyl) | |
| ¹³C NMR | 111.45 | C (acetal) |
| 67.49 | O-CH₂ (propoxy) | |
| 37.74 | N-(CH₃)₂ | |
| 23.01 | CH₂ (middle of propyl) | |
| 10.75 | CH₃ (terminal of propyl) | |
| Source: ChemicalBook[6] |
Reactivity and Synthetic Applications
The utility of DMF-DPA arises from its predictable yet versatile reactivity. It serves as a valuable building block and solvent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][4]
Core Reactivity: Formylation and Condensation
The primary application of DMF-DPA is in reactions with active methylene and methyl groups. The reagent acts as a C1 synthon, effectively transferring a dimethylaminomethylene group [-CH=N(CH₃)₂] to a nucleophilic carbon. This reaction is fundamental to the synthesis of enamines, which are crucial intermediates for building more complex heterocyclic structures like pyrimidines, pyridines, and pyrazoles.[7]
Figure 2: General reaction pathway showing DMF-DPA forming an enamine intermediate for heterocycle synthesis.
Applications in Drug Development and Synthesis
-
Intermediate Synthesis: DMF acetals are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[4] They are key for creating complex molecules with improved bioavailability and efficacy.[1] For instance, they are employed in the synthesis of quinolones, indoles, and the medication allopurinol.[8]
-
Derivatization Agent for Gas Chromatography (GC): DMF-DPA is an effective derivatizing agent. It reacts with polar functional groups like carboxylic acids and alcohols, converting them into less polar, more volatile derivatives. This process, known as on-column alkylation, is crucial for improving the chromatographic separation and detection of analytes like cocaine and its metabolites in urine samples.
-
Dehydration and Cyclization: DMF acetals serve as mild and effective dehydrating agents. They can facilitate the cyclization of vicinal diols to form epoxides.[3] This application is particularly valuable when dealing with sensitive substrates where harsh dehydrating conditions must be avoided.
-
Protecting Group Chemistry: The reaction of DMF-DPA with primary amines affords N,N-dimethylformamidine adducts. This functionality serves as a robust protecting group for the amine, stable under acidic, basic, and nucleophilic conditions, and can be readily removed by catalytic hydrogenation.[9]
Experimental Protocols
The following protocols are generalized methodologies. Causality : For any specific substrate, optimization of reaction time, temperature, and stoichiometry is essential for achieving high yields. All manipulations should be performed under an inert atmosphere due to the moisture sensitivity of the reagent.
Protocol 1: General Procedure for Enamine Synthesis from an Active Methylene Compound
This protocol describes the reaction of a ketone with DMF-DPA to form an enaminone, a versatile synthetic intermediate.
-
Preparation : In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the active methylene compound (1.0 equivalent) in a suitable solvent (e.g., dry toluene or DMF).
-
Inert Atmosphere : Purge the system with an inert gas (e.g., nitrogen or argon). This is critical because DMF-DPA readily hydrolyzes in the presence of moisture, which would quench the reagent and halt the reaction.[4]
-
Reagent Addition : Add N,N-Dimethylformamide dipropyl acetal (1.1 - 1.5 equivalents) to the solution via syringe. The slight excess of the acetal ensures the complete conversion of the starting material.
-
Reaction : Heat the reaction mixture to reflux (typically 80-120 °C, solvent-dependent) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is driven by the formation of volatile byproducts (propanol and dimethylamine).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude enamine product can often be used directly in the next step or purified by column chromatography or distillation.
Protocol 2: Derivatization of a Carboxylic Acid for GC Analysis
This workflow details the use of DMF-DPA as a derivatizing agent for the analysis of a non-volatile carboxylic acid.
Figure 3: Workflow for the derivatization of a carboxylic acid using DMF-DPA for GC analysis.
Safety, Handling, and Storage
As a reactive chemical, proper handling of DMF-DPA is crucial for laboratory safety.
-
Hazards : N,N-Dimethylformamide dipropyl acetal is a flammable liquid and vapor.[4] It is harmful if inhaled and can cause serious eye damage and skin irritation or allergic reactions.[10][11][12]
-
Handling : Always handle this reagent in a well-ventilated chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., PVC), and a lab coat.[12][13] Avoid all personal contact, including inhalation of vapors.[12] Keep away from heat, sparks, open flames, and other ignition sources.[10][11] Use non-sparking tools and take precautionary measures against static discharge.[11][13]
-
Storage : DMF-DPA is moisture-sensitive.[4] It should be stored in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon).[4] Store in a cool, dry, and well-ventilated place away from oxidizing agents.[4] Do not store in areas where vapors may become trapped, such as pits or basements.[12]
Conclusion
N,N-Dimethylformamide dipropyl acetal is more than just a derivative of a common solvent; it is a potent and versatile reagent with broad applications in organic synthesis. Its ability to act as a formylating agent, a protecting group precursor, and a mild dehydrating agent makes it an invaluable tool for chemists in pharmaceutical and materials science research. A firm grasp of its properties, reactivity, and handling requirements, as detailed in this guide, enables researchers to harness its full synthetic potential safely and effectively.
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Safety Data Sheet: N,N-Dimethylformamide dimethyl acetal. Carl ROTH.[Link]
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Chemical Properties of N,N-Dimethylformamide dipropyl acetal (CAS 6006-65-1). Cheméo.[Link]
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Phenanthro[9,10-b]oxirene, 1a,9b-dihydro. Organic Syntheses Procedure.[Link]
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Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. PMC.[Link]
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N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. Wiley Online Library.[Link]
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N,N-Dimethylformamide Diethyl Acetal. Sciencemadness.org.[Link]
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Dimethylformamide dimethyl acetal. PubChem.[Link]
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N,N -Dimethylformamide Dimethyl Acetal. ResearchGate.[Link]
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